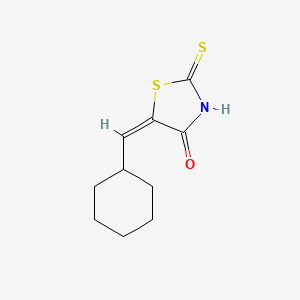
Rhodanine, 5-(cyclohexylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodanine, 5-(cyclohexylmethylene)- is a derivative of rhodanine, a five-membered heterocyclic compound containing a thiazolidine core.
Preparation Methods
The synthesis of 5-(cyclohexylmethylene)-rhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing rhodanine with cyclohexyl aldehyde in the presence of a base such as piperidine or triethylamine . The reaction is usually performed under solvent-free conditions or in a suitable solvent like ethanol, and the product is obtained in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
5-(cyclohexylmethylene)-rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylmethylene group can be replaced by other substituents. Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(cyclohexylmethylene)-rhodanine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(cyclohexylmethylene)-rhodanine involves its interaction with specific molecular targets and pathways. The compound is known to act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic residues in proteins . This interaction can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-(cyclohexylmethylene)-rhodanine can be compared with other rhodanine derivatives such as:
5-arylidene rhodanines: These compounds have similar structures but different substituents at the 5-position, leading to variations in their biological activities and applications.
5-benzylidene rhodanines: These derivatives have a benzylidene group instead of a cyclohexylmethylene group, which can affect their chemical reactivity and biological properties.
2-thioxo-4-thiazolidinones: These compounds share the thiazolidine core but have different substituents, resulting in diverse pharmacological profiles.
Properties
CAS No. |
73855-57-9 |
|---|---|
Molecular Formula |
C10H13NOS2 |
Molecular Weight |
227.4 g/mol |
IUPAC Name |
(5E)-5-(cyclohexylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H13NOS2/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12,13)/b8-6+ |
InChI Key |
PGPHWBVUHGCFRZ-SOFGYWHQSA-N |
Isomeric SMILES |
C1CCC(CC1)/C=C/2\C(=O)NC(=S)S2 |
Canonical SMILES |
C1CCC(CC1)C=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride](/img/structure/B14441257.png)
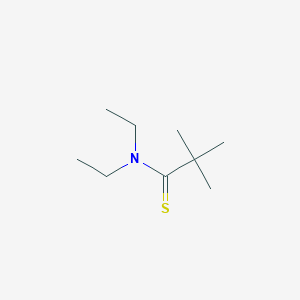
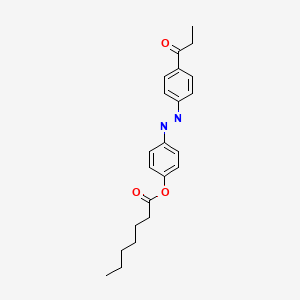

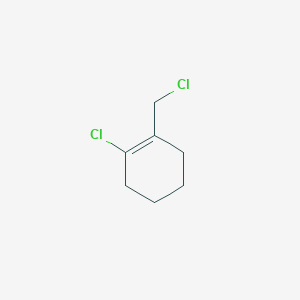

![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)
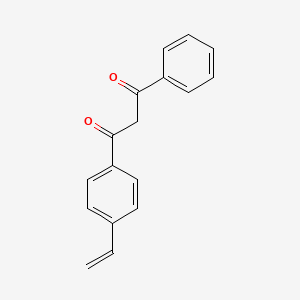
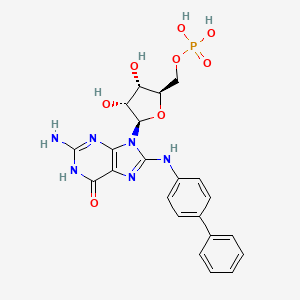

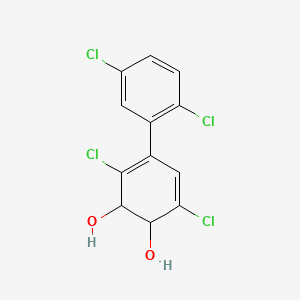
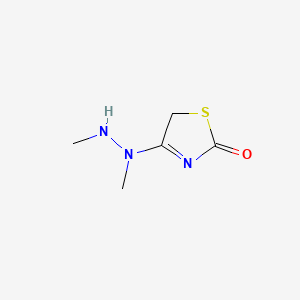
![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)

